

# 1-Butylpyridinium Chloride synthesis protocol

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## Compound of Interest

Compound Name: **1-Butylpyridinium Chloride**

Cat. No.: **B075717**

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## An In-depth Technical Guide to the Synthesis of **1-Butylpyridinium Chloride**

This guide provides a comprehensive overview of the synthesis of **1-butylpyridinium chloride**, an ionic liquid with significant applications in organic synthesis, catalysis, and green chemistry.<sup>[1]</sup> The protocols and data presented are intended for researchers, scientists, and professionals in drug development and related fields.

## Synthesis Protocol

The most common and straightforward synthesis of **1-butylpyridinium chloride** involves the direct quaternization of pyridine with 1-chlorobutane. This reaction, a type of Menshutkin reaction, is a nucleophilic substitution where the nitrogen atom of the pyridine ring attacks the electrophilic carbon of the alkyl halide.

## Experimental Protocol

A widely cited method for the synthesis of **1-butylpyridinium chloride** is the direct reaction between pyridine and 1-chlorobutane.<sup>[2][3]</sup> The following protocol is a compilation of established procedures.

### Materials and Equipment:

- Pyridine (C<sub>5</sub>H<sub>5</sub>N)
- 1-Chlorobutane (C<sub>4</sub>H<sub>9</sub>Cl)
- Anhydrous ether

- Ethyl acetate (optional, for an alternative procedure)[4]
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer and stir bar
- Parr pressure reaction apparatus (for alternative high-pressure synthesis)[2]
- Vacuum filtration apparatus (Büchner funnel, filter flask)
- Vacuum oven
- Glove box (for handling hygroscopic materials)[2]

#### Procedure 1: Synthesis by Reflux[2]

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1-chlorobutane and a 10% stoichiometric excess of pyridine.
- Reaction: Heat the mixture to reflux and maintain for 6 hours with continuous stirring.
- Isolation: After the reaction is complete, cool the mixture to room temperature. The product, **1-butylpyridinium chloride**, will precipitate as white, slightly hygroscopic crystals.[2]
- Purification:
  - Wash the crystals three times with anhydrous ether.
  - Collect the crystals by suction filtration.
  - Dry the purified crystals in a vacuum oven at 34°C.[2]
- Storage: Store the final product in a dry environment, such as a desiccator or a glove box with a moisture content below 10 ppm, due to its hygroscopic nature.[2][5]

### Procedure 2: Synthesis in Ethyl Acetate[4]

- Reaction Setup: Dissolve pyridine in ethyl acetate in a round-bottom flask.
- Addition of Alkyl Halide: Slowly add a stoichiometric equivalent (1:1 molar ratio) of 1-chlorobutane to the solution.
- Reaction: Stir the reaction mixture at 70°C for one week. The product will phase-separate from the solvent.
- Isolation and Purification:
  - After the reaction is complete, separate the product layer.
  - Wash the product layer three times with ethyl acetate.
  - Dry the product under high vacuum to remove any residual solvent.

## Data Presentation

The following tables summarize the quantitative data reported for the synthesis and characterization of **1-butylpyridinium chloride**.

Table 1: Reaction Conditions and Yield

Parameter	Value	Reference
Reactant 1	Pyridine	[2]
Reactant 2	1-Chlorobutane	[2]
Stoichiometry	10% excess pyridine	[2]
Reaction Time	6 hours	[2]
Reaction Temperature	Reflux	[2]
Yield	63%	[2]

Table 2: Physicochemical Properties

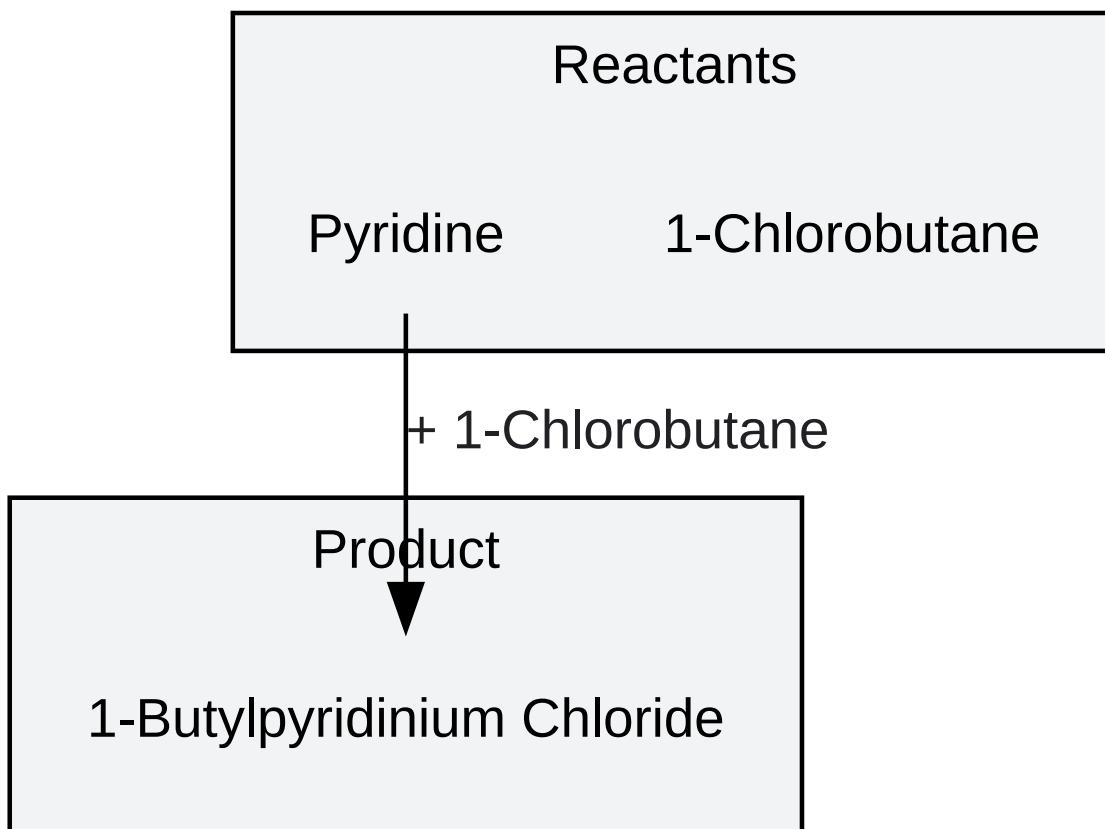
Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>14</sub> ClN	[1][6]
Molecular Weight	171.67 g/mol	[1][6]
Appearance	White to off-white, slightly hygroscopic crystals	[1][2]
Melting Point	130-141 °C	[2]
131 °C	[3]	
162 °C	[5][7]	
131.0 to 135.0 °C	[8]	
Purity	≥ 98% (HPLC)	[1][9]
>98.0% (T)	[10]	
Solubility	Soluble in water	[5][6]

Table 3: NMR Spectroscopic Data (<sup>1</sup>H NMR)[2]Solvent: CDCl<sub>3</sub>, Standard: Me<sub>4</sub>Si

Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
0.75	Triplet (t)	3	-CH <sub>3</sub>
1.47	Multiplet (m)	2	-CH <sub>2</sub> -CH <sub>3</sub>
2.13	Pentagon (p)	2	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -
5.13	Triplet (t)	2	N <sup>+</sup> -CH <sub>2</sub> -
8.25	Triplet (t)	2	Pyridinium H-3, H-5
8.65	Triplet (t)	1	Pyridinium H-4
9.92	Doublet (d)	2	Pyridinium H-2, H-6

## Mandatory Visualizations

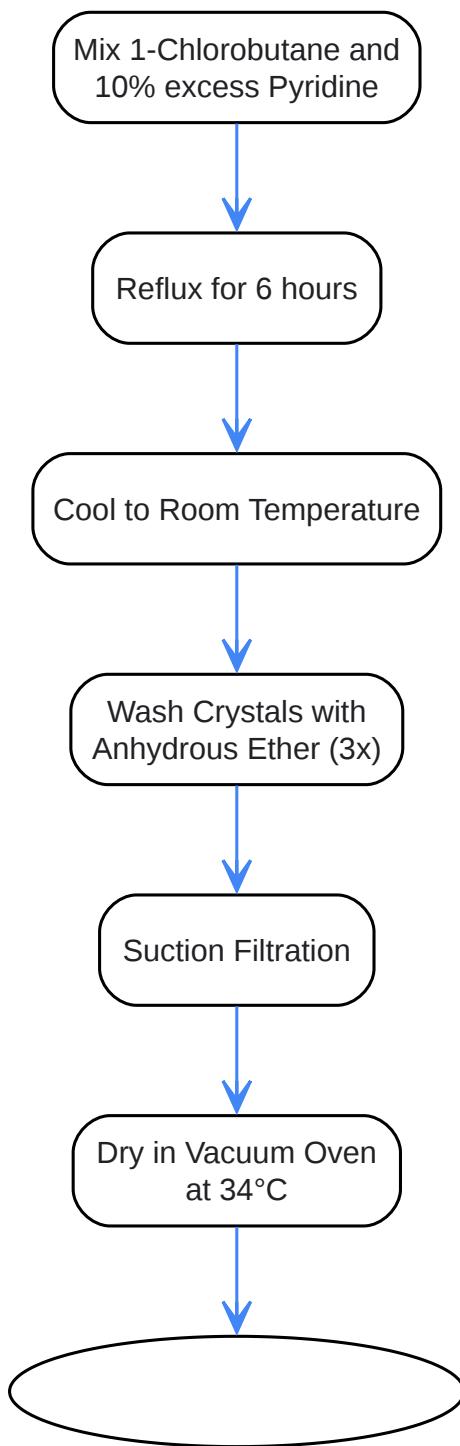
### Chemical Reaction Scheme



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Caption: Reaction scheme for the synthesis of **1-Butylpyridinium Chloride**.

## Experimental Workflow



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Caption: Experimental workflow for the synthesis and purification of **1-Butylpyridinium Chloride**.

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